1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Descripción general

Descripción

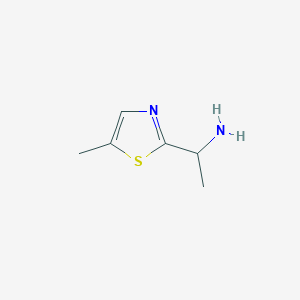

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring substituted with a methyl group and an ethanamine side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

2-Acetylthiazole: Another thiazole derivative with similar structural features.

5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: A thiazole derivative with different substituents.

Uniqueness: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a methyl group at the 5-position and an ethylamine side chain. This configuration enhances its reactivity and interaction potential with biological molecules. The thiazole moiety is known for its aromatic properties and is integral to various biologically active compounds.

The compound exhibits several biochemical activities:

- Enzyme Inhibition : It has been reported to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating potential antibacterial properties.

- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines and inhibits cyclooxygenase enzymes, contributing to its anti-inflammatory and analgesic effects.

Table 1: Summary of Biological Activities

Cellular Effects

The compound's influence on cellular processes includes modulation of signaling pathways and gene expression. It has been shown to affect inflammation and pain responses through its interactions with cellular receptors, which may alter cellular metabolism and survival pathways.

The molecular mechanism involves binding interactions with various biomolecules. Specifically, this compound can bind to the active sites of enzymes, inhibiting their function and disrupting essential biochemical processes. This mechanism is critical for understanding its therapeutic potential against various diseases.

Case Study: Anticancer Activity

A study investigating thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance anticancer activity. For example, compounds with additional electron-donating groups showed improved efficacy against human glioblastoma cells .

Scientific Research Applications

The compound has a wide range of applications in research:

Chemistry : Used as a precursor for synthesizing more complex thiazole derivatives.

Biology : Investigated for antimicrobial, antifungal, and antiviral activities.

Medicine : Explored for anti-inflammatory, analgesic, and anticancer properties.

Industry : Utilized in developing dyes, biocides, and chemical reaction accelerators.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting from heterocyclic precursors. A common approach includes:

- Step 1: Formation of the thiazole core via cyclization of thioamides or thioureas with α-halo ketones.

- Step 2: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.

- Key Variables:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature: Controlled heating (60–100°C) minimizes side reactions .

- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization yields .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Reference Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃S | |

| SMILES | CC1=NN=C(S1)C(C)N | |

| Boiling Point (predicted) | ~185°C (similar analogs) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms amine functionality .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ (m/z 156.1 for C₆H₉N₃S) .

- IR Spectroscopy: Identifies N-H stretches (~3350 cm⁻¹) and C=S vibrations (~680 cm⁻¹) .

- Elemental Analysis: Validates purity (>98% C, H, N, S content) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store at 4°C in airtight containers to prevent degradation .

- Light Sensitivity: Use amber vials to avoid photolytic cleavage of the thiazole ring .

- Moisture Control: Desiccants (e.g., silica gel) mitigate hydrolysis of the amine group .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities?

Methodological Answer:

- Yield Improvement:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves cyclization efficiency .

- Catalyst Screening: Test Pd/C or Ni catalysts for reductive amination steps .

- Impurity Mitigation:

- HPLC Monitoring: Reverse-phase C18 columns (ACN/water gradient) detect byproducts early .

- Alternative Solvents: Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to suppress side reactions .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Structural-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride or oxadiazole derivatives ).

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Validate bioactivity via orthogonal methods (e.g., SPR and fluorescence polarization) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to thiazole-sensitive targets (e.g., kinases or GPCRs) .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes (50 ns trajectories, AMBER force field) .

- QSAR Modeling: Utilize descriptors (e.g., logP, polar surface area) to predict bioavailability .

Q. How does substituent variation on the thiazole ring impact physicochemical properties?

Methodological Answer:

- Lipophilicity: Methyl/ethyl groups at position 5 increase logP (e.g., 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine: logP = 2.8 vs. 1.9 for parent compound) .

- Solubility: Electron-withdrawing groups (e.g., -Cl) enhance aqueous solubility but reduce membrane permeability .

- Bioactivity: 5-Methyl substitution improves antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

Propiedades

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRXZMUYJYMSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920458-76-0 | |

| Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.